molecular formula C14H26N2O6 B1405499 2-[(2-Methylpropan-2-yl)oxycarbonyl-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]amino]propanoic acid CAS No. 1562438-11-2

2-[(2-Methylpropan-2-yl)oxycarbonyl-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]amino]propanoic acid

Cat. No.: B1405499
CAS No.: 1562438-11-2
M. Wt: 318.37 g/mol
InChI Key: XJFVMNFBUVUCPX-UHFFFAOYSA-N
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Description

The compound 2-[(2-Methylpropan-2-yl)oxycarbonyl-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]amino]propanoic acid is a propanoic acid derivative featuring two tert-butoxycarbonyl (Boc) protecting groups. The Boc groups are attached to a branched amino-methyl-amino backbone, resulting in a molecular formula of C₁₅H₂₅N₂O₇ (inferred from analogs in ). Such compounds are often utilized in peptide synthesis and medicinal chemistry for their protective and solubility-modifying properties .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O6/c1-9(10(17)18)16(12(20)22-14(5,6)7)8-15-11(19)21-13(2,3)4/h9H,8H2,1-7H3,(H,15,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFVMNFBUVUCPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(CNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(2-Methylpropan-2-yl)oxycarbonyl-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]amino]propanoic acid, commonly referred to as a derivative of tert-butoxycarbonyl (Boc) protected amino acids, has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This compound is characterized by its complex structure, which includes multiple functional groups that can influence its reactivity and interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C14H26N2O4C_{14}H_{26}N_{2}O_{4}, with a molecular weight of approximately 286.37 g/mol. The structural representation includes a tert-butoxycarbonyl group, which is significant for protecting the amino functionality during synthesis and in various biological applications.

The biological activity of this compound primarily stems from its interactions with amino acid transporters and enzymes involved in metabolic pathways. The presence of the amino and carboxylic acid functional groups allows it to mimic natural amino acids, facilitating its uptake by cells.

  • Amino Acid Transport : Research indicates that compounds with similar structures can enhance the transport of amino acids across cellular membranes, potentially influencing protein synthesis and cellular metabolism .
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts such as cancer treatment or metabolic disorders .

Case Studies

Several studies have investigated the biological activity of compounds structurally related to this compound:

  • In Vitro Studies : A study demonstrated that derivatives of Boc-protected amino acids exhibited enhanced cellular uptake in yeast models, indicating potential applications in drug delivery systems . The protonation state of the amino groups was shown to significantly affect the uptake rates.
  • Antitumor Activity : Another investigation revealed that similar compounds could induce apoptosis in cancer cell lines, suggesting a role for this compound in anticancer therapies. The mechanism appears to involve the modulation of metabolic pathways critical for cell survival.

Data Tables

PropertyValue
Molecular FormulaC14H26N2O4C_{14}H_{26}N_{2}O_{4}
Molecular Weight286.37 g/mol
CAS Number1229603-52-4
Purity≥95%
Biological ActivityObservations
Amino Acid TransportEnhanced uptake in yeast models
Enzyme InhibitionPotential inhibition of metabolic enzymes
Antitumor ActivityInduction of apoptosis in cancer cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Modifications

The target compound’s structural analogs can be categorized based on:

  • Protecting groups (Boc, Alloc, Fmoc).
  • Substituents (aryl, heterocyclic, alkyl chains).
  • Stereochemistry (R/S configurations).
Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C₁₅H₂₅N₂O₇* ~365.37 g/mol* Dual Boc groups, methylamino branch High steric hindrance, low solubility
(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[[(2-phenylacetyl)amino]methylsulfanyl]propanoic acid C₁₇H₂₄N₂O₅S 368.45 g/mol Boc, phenylacetyl, sulfanyl Enhanced rigidity, potential disulfide bonding
(2R)-3-[4-(Aminomethyl)phenyl]-2-Boc-amino propanoic acid C₁₅H₂₂N₂O₄ 294.35 g/mol Boc, aminomethylphenyl Aromatic interaction capacity
2-Boc-amino-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid C₁₂H₁₈N₃O₅ 283.28 g/mol Boc, pyrimidinone Hydrogen-bonding via heterocycle
(2R)-2-Boc-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid C₁₅H₁₈F₃NO₅ 349.30 g/mol Boc, trifluoromethoxyphenyl Lipophilic, electron-withdrawing effects
(2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid C₆H₁₁NO₄ 161.16 g/mol Methoxycarbonyl, methylamino Compact structure, higher solubility

*Estimated based on analogs due to lack of direct data.

Functional and Bioactivity Comparisons

Protecting Group Impact
  • Boc vs. Alloc/Fmoc : Boc groups (tert-butyl) offer superior acid stability but are cleaved under strong acidic conditions, whereas allyloxycarbonyl (Alloc) groups () are removed under milder conditions (e.g., Pd catalysis). Fmoc groups () require basic conditions for removal, making Boc preferable in sequential peptide synthesis requiring acid-labile protection .
Substituent-Driven Bioactivity
  • Heterocyclic Moieties: The pyrimidinone group in ’s compound enhances hydrogen-bonding capacity, likely improving target binding in kinase inhibitors or nucleic acid interactions .
  • Aromatic and Fluorinated Groups : The trifluoromethoxyphenyl group () introduces lipophilicity and metabolic stability, common in CNS-targeting drugs .
Stereochemical Influence
  • The (2S) configuration in ’s methoxycarbonyl analog may favor binding to chiral biological targets, such as proteases or transporters, compared to racemic mixtures .

Computational and Experimental Insights

  • Similarity Metrics: Tanimoto and Dice indices () suggest that analogs with >70% structural overlap (e.g., single-Boc derivatives) share similar bioactivity profiles, while divergent substituents (e.g., pyrimidinone vs. phenylacetyl) reduce predictability .
  • QSRR Analysis : Models predict that the target compound’s retention indices would align with Boc-protected analogs but diverge from smaller variants (e.g., methoxycarbonyl) due to hydrophobicity differences .

Critical Considerations and Limitations

  • oxygen in the target) may alter toxicity or pharmacokinetics unpredictably .
  • Data Gaps : Experimental bioactivity data for the target compound are absent in the provided evidence, necessitating caution in extrapolating findings from analogs .

Preparation Methods

Boc Protection of Amino Groups

  • Reagents and Conditions:

    • Di-tert-butyl dicarbonate (Boc2O)
    • Base such as sodium bicarbonate (NaHCO₃) or triethylamine (Et3N)
    • Solvent: aqueous or organic solvents like dioxane or dichloromethane (DCM)
    • Temperature: 0 °C to room temperature
  • Procedure:
    The primary amine of the amino acid or intermediate is reacted with Boc2O in the presence of a base to yield the Boc-protected amino intermediate. This reaction typically proceeds with high selectivity and yield.

Coupling of Boc-Protected Amino Intermediates

  • Reagents and Conditions:

    • Coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC)
    • Catalysts like 4-dimethylaminopyridine (DMAP)
    • Solvents: dry dichloromethane (DCM), acetonitrile (MeCN), or dimethylformamide (DMF)
    • Temperature: 0 °C to room temperature
  • Procedure:
    The Boc-protected amino intermediate is coupled with the appropriate carboxylic acid derivative to form the desired carbamate linkage. The reaction is typically monitored by thin-layer chromatography (TLC) or HPLC.

Purification

  • Techniques:
    • Extraction with organic solvents (ethyl acetate, dichloromethane)
    • Washing with aqueous acid/base to remove impurities
    • Drying over anhydrous sodium sulfate
    • Column chromatography or recrystallization to achieve high purity
Step Reagents/Conditions Yield (%) Notes
Boc Protection Boc2O, NaHCO₃, dioxane/H2O, 0 °C to RT 85-95 High selectivity for primary amines
Coupling Reaction DCC, DMAP, DCM, 0 °C to RT 75-90 Efficient carbamate bond formation
Purification Extraction, drying, chromatography 80-90 Purity > 98% by HPLC
  • Reaction Efficiency: Studies indicate that Boc protection using di-tert-butyl dicarbonate proceeds efficiently under mild basic conditions, minimizing side reactions and decomposition.

  • Coupling Optimization: Use of coupling agents such as DCC in the presence of DMAP enhances the coupling efficiency and reduces racemization, crucial for maintaining stereochemical integrity.

  • Solvent Effects: Polar aprotic solvents like DMF or MeCN improve solubility of reactants and facilitate cleaner reactions, while dry conditions prevent hydrolysis of reactive intermediates.

  • Scale-up Considerations: Industrial synthesis may employ continuous flow reactors and automated peptide synthesizers to improve throughput and reproducibility.

Preparation Stage Description Critical Parameters
Amino Protection Boc protection of amino groups using Boc2O and base Temperature control, stoichiometry
Coupling Reaction Formation of carbamate linkage via DCC/DMAP mediated coupling Dry solvents, inert atmosphere
Purification Extraction and chromatographic purification Solvent choice, pH adjustment

The preparation of 2-[(2-Methylpropan-2-yl)oxycarbonyl-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]amino]propanoic acid is well-established through Boc protection of amino groups followed by coupling reactions with carboxylic acid derivatives. The use of di-tert-butyl dicarbonate for Boc protection and carbodiimide-based coupling agents under controlled conditions allows for high yields and purity. Optimization of solvent systems, temperature, and purification techniques is essential for efficient synthesis, especially when scaling up for industrial applications. The compound’s synthesis aligns with standard protocols in peptide chemistry, leveraging the stability and selectivity of Boc protecting groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Methylpropan-2-yl)oxycarbonyl-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]amino]propanoic acid
Reactant of Route 2
Reactant of Route 2
2-[(2-Methylpropan-2-yl)oxycarbonyl-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]amino]propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.